molecular formula C18H27N3O3 B579944 3-Descarbonitrile 3-Acetamido Saxagliptin CAS No. 1496712-39-0

3-Descarbonitrile 3-Acetamido Saxagliptin

Cat. No. B579944
M. Wt: 333.432
InChI Key: ICGHSWPMUQQJJL-YLZMWHHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Descarbonitrile 3-Acetamido Saxagliptin is a Saxagliptin impurity . It is a potent and selective reversible inhibitor of dipeptidyl peptidase-4, which is being developed for the treatment of type 2 diabetes .


Molecular Structure Analysis

The molecular formula of 3-Descarbonitrile 3-Acetamido Saxagliptin is C18H27N3O3 . The compound has a complex structure with multiple chiral centers .

Scientific Research Applications

Saxagliptin's Mechanism of Action and Efficacy

Pharmacological Profile and Clinical Efficacy : Saxagliptin enhances insulin secretion and reduces glucagon secretion in a glucose-dependent manner by inhibiting the enzyme DPP-4. This action results in improved glycemic control in patients with type 2 diabetes. Clinical trials have demonstrated saxagliptin's effectiveness as monotherapy or in combination with other antidiabetic medications, including metformin, sulfonylureas, and thiazolidinediones. It has shown consistent improvements in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) levels, with a favorable safety profile and minimal risk of hypoglycemia when not used with insulin or sulphonylurea therapy (Dhillon, 2015); (Anderson, Hayes, & Stephens, 2016); (Neumiller & Campbell, 2010).

Pharmacokinetics and Drug Interactions

Absorption and Metabolism : Saxagliptin is rapidly absorbed with oral administration, and its pharmacokinetic profile supports once-daily dosing. It undergoes hepatic metabolism, primarily via cytochrome P450 3A4/5, with its main active metabolite being approximately half as potent as the parent compound. Saxagliptin and its metabolites are excreted via the kidneys. The pharmacokinetics are altered in patients with renal impairment, necessitating dosage adjustments (Golightly, Drayna, & McDermott, 2012).

Clinical Applications Beyond Glycemic Control

Cardiovascular Safety and Efficacy : While the cardiovascular safety of saxagliptin was a concern following the SAVOR-TIMI 53 trial due to an increased risk of hospitalization for heart failure, overall cardiovascular outcomes were neutral. This positions saxagliptin as a viable option for patients with type 2 diabetes, including those with or at risk for cardiovascular disease, provided that patients are carefully selected and monitored (Orime & Terauchi, 2020).

properties

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c19-14(16(23)21-12-2-11(12)3-13(21)15(20)22)17-4-9-1-10(5-17)7-18(24,6-9)8-17/h9-14,24H,1-8,19H2,(H2,20,22)/t9-,10+,11-,12-,13-,14+,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGHSWPMUQQJJL-YLZMWHHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N(C(C2)C(=O)N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N([C@@H](C2)C(=O)N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Descarbonitrile 3-Acetamido Saxagliptin

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